

Spectroscopic data for 4-Methoxybenzenethiol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzenethiol

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Spectroscopic Data for 4-Methoxybenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-methoxybenzenethiol** (CAS No. 696-63-9), a compound relevant in various fields of chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Methoxybenzenethiol** is C_7H_8OS , and its molecular weight is 140.20 g/mol. [1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **4-methoxybenzenethiol** are summarized below.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	Doublet	2H	Ar-H (ortho to -SH)
~6.79	Doublet	2H	Ar-H (ortho to -OCH ₃)
3.76	Singlet	3H	-OCH ₃
3.34	Singlet	1H	-SH

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.[3]

¹³C NMR Data

While specific experimental data for the ¹³C NMR spectrum of **4-methoxybenzenethiol** is available, a detailed peak list is not readily accessible in public databases.[1][4] However, based on the structure, the following chemical shift ranges are expected for the carbon atoms:

Chemical Shift (δ) ppm	Assignment
155 - 160	Ar-C-OCH ₃
130 - 135	Ar-C (ortho to -SH)
125 - 130	Ar-C-SH
110 - 115	Ar-C (ortho to -OCH ₃)
50 - 60	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for **4-methoxybenzenethiol** is typically acquired as a neat liquid film.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium-Strong	C-H stretch (aromatic and aliphatic)
~2600-2550	Weak	S-H stretch
~1600 & ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O-C stretch (asymmetric)
~1030	Strong	C-O-C stretch (symmetric)
~830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-methoxybenzenethiol** results in a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
140	100	[M] ⁺ (Molecular Ion)
125	~60	[M-CH ₃] ⁺
97	~26	[M-CH ₃ -CO] ⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-methoxybenzenethiol** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Parameters (General):
 - Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).
 - Nucleus: ^1H or ^{13}C .
 - Solvent: CDCl_3 .
 - Temperature: Standard probe temperature (e.g., 298 K).
 - Referencing: The residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C) is used as an internal standard.
- Data Acquisition:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus.
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ^{13}C NMR, a greater number of scans will be

required due to the lower natural abundance.

FT-IR Spectroscopy Protocol (Neat Liquid)

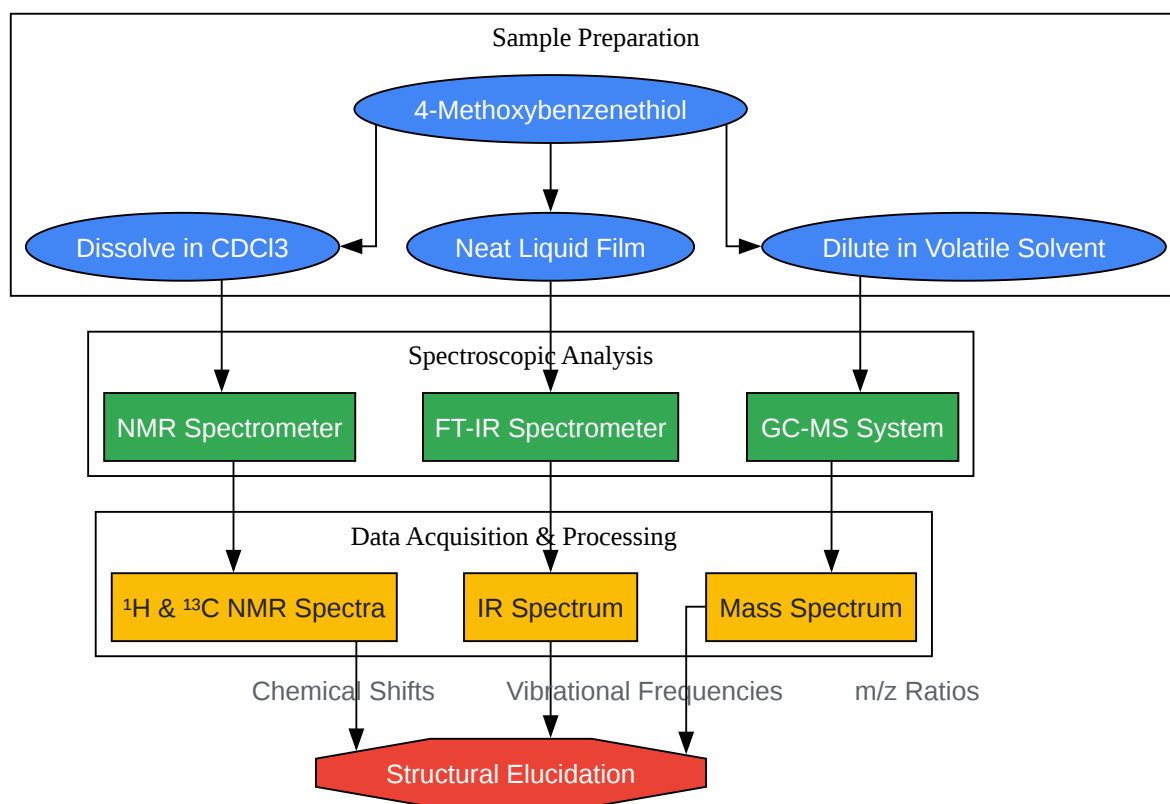
- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination.
 - Place one to two drops of neat **4-methoxybenzenethiol** onto the center of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Technique: Transmission.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the prepared salt plate assembly into the sample holder in the instrument's beam path.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.
 - For GC-MS, a dilute solution of **4-methoxybenzenethiol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is volatilized and separated from the solvent before entering the mass spectrometer.
- Ionization:
 - The gaseous sample molecules enter the ion source, which is under a high vacuum.
 - The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and subsequent fragment ions.
- Mass Analysis and Detection:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-methoxybenzenethiol**.



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Caption: Workflow for the spectroscopic analysis of **4-Methoxybenzenethiol**.

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- To cite this document: BenchChem. [Spectroscopic data for 4-Methoxybenzenethiol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147237#spectroscopic-data-for-4-methoxybenzenethiol-nmr-ir-mass-spec]

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